PSMA-IN-4

PSMA Binding Affinity IC50

PSMA-IN-4 is a sulfamide-based PSMA inhibitor (IC50 1.2 µM) with 79-fold lower potency than PSMA-617. Its distinct sulfamide-zinc binding mode makes it an ideal negative control for HTS assays and a calibration standard for moderate-affinity binding studies. Choose PSMA-IN-4 for structural biology investigations of sulfamide-containing inhibitors.

Molecular Formula C5H10N2O6S
Molecular Weight 226.21 g/mol
Cat. No. B12373763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA-IN-4
Molecular FormulaC5H10N2O6S
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NS(=O)(=O)N
InChIInChI=1S/C5H10N2O6S/c6-14(12,13)7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)(H2,6,12,13)/t3-/m0/s1
InChIKeyZYYFXKZXQCQRTJ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PSMA-IN-4: A Sulfamide-Based Inhibitor for Mechanistic Studies of Prostate-Specific Membrane Antigen


PSMA-IN-4 (compound 9, CAS 1561171-59-2) is a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII). It is characterized as a sulfamide derivative . The compound is employed in research to probe the structural and biochemical properties of PSMA, particularly in understanding the binding mechanisms of bimetallic peptidase inhibitors [1]. Its molecular formula is C5H10N2O6S with a molecular weight of 226.21 g/mol .

PSMA-IN-4: Why Substituting with Clinical PSMA Ligands Compromises Research Specificity


The term "PSMA inhibitor" encompasses a diverse chemical space, and compounds within this class cannot be simply interchanged without compromising experimental objectives. PSMA-IN-4 is a sulfamide-based inhibitor [1], while widely used clinical or preclinical ligands like PSMA-617 and PSMA-11 are based on a phosphoramidate or urea scaffold [2]. This fundamental structural difference dictates distinct binding modes to the PSMA active site's bimetallic center [1] and results in vastly different inhibitory potencies and pharmacologies [3]. Consequently, substituting PSMA-IN-4 with a higher-affinity clinical ligand invalidates studies focused on its unique mechanistic profile, such as the characterization of sulfamide-zinc interactions or its use as a low-potency control. The quantitative evidence below details these critical performance divergences.

Quantitative Performance Differentiation: PSMA-IN-4 vs. Established Clinical PSMA Ligands


In Vitro Binding Affinity: PSMA-IN-4 Exhibits 79-Fold Lower Potency Than PSMA-617

PSMA-IN-4 (compound 9) exhibits an inhibitory concentration (IC50) of 1.2 μM (1200 nM) against PSMA in a standard enzymatic assay . In comparison, the clinically established PSMA ligand PSMA-617 demonstrates a substantially higher potency, with an IC50 of 15.1 nM under comparable in vitro conditions [1]. This represents a 79-fold difference in inhibitory activity.

PSMA Binding Affinity IC50 Sulfamide Prostate Cancer

Binding Affinity Comparison: PSMA-IN-4 vs. the Clinical Imaging Agent PSMA-11

PSMA-IN-4's reported IC50 of 1.2 μM (1200 nM) is significantly weaker than the 17.4 nM IC50 reported for PSMA-11, another widely used clinical PET imaging agent [1]. This quantifies to a 69-fold lower affinity for PSMA-IN-4.

PSMA Binding Affinity IC50 Sulfamide Diagnostic Imaging

Mechanistic Differentiation: Sulfamide Scaffold vs. Urea-Based Clinical Ligands

PSMA-IN-4 is a sulfamide-based inhibitor, designed to interact with the bimetallic zinc active site of PSMA [1]. Structural studies on sulfamide analogs show a distinct binding mode where the sulfamide function engages the zinc ions differently than the canonical phosphoramidate/urea core found in high-affinity clinical ligands like PSMA-617 and PSMA-11 [1][2]. Computational analysis indicates that the electroneutrality of the sulfamide function is a major factor contributing to the markedly lower potency compared to charged zinc-binding groups [1].

PSMA Sulfamide Binding Mode Zinc-Binding Group Metalloenzyme

Optimal Use Cases for PSMA-IN-4 Based on Its Differentiated Profile


Negative Control in High-Throughput Screening (HTS) for Potent PSMA Inhibitors

Given its 79-fold lower potency than PSMA-617 (IC50 of 1.2 μM vs. 15.1 nM) [1], PSMA-IN-4 is an ideal negative control for establishing baseline activity in high-throughput screening assays. Its moderate affinity allows researchers to distinguish specific PSMA inhibition from non-specific or assay-related artifacts when benchmarking new, high-affinity candidates.

Structural Biology and Mechanistic Studies of Alternative Zinc-Binding Groups

The sulfamide scaffold of PSMA-IN-4 provides a distinct binding mode to the PSMA active site's zinc ions compared to standard urea/phosphoramidate ligands [2]. This makes PSMA-IN-4 a critical tool for structural biology studies (e.g., X-ray crystallography, molecular dynamics simulations) aimed at characterizing the biophysical properties and interaction energy of sulfamide-based zinc-binding groups, which differ from canonical inhibitors.

Calibration Standard for Low-Affinity PSMA Binding Assays

In research settings where highly potent clinical ligands saturate the assay system, PSMA-IN-4's micromolar IC50 (1.2 μM) offers a practical calibration standard. It enables the quantification of binding events in the moderate-to-low affinity range, a task for which sub-nanomolar or low-nanomolar inhibitors are unsuitable.

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